![molecular formula C19H18N2O4 B4955426 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4955426.png)

4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

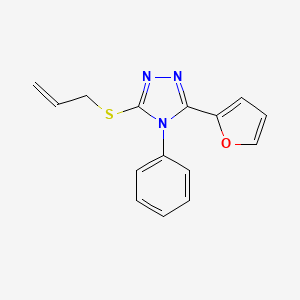

The compound is a complex organic molecule that contains functional groups such as benzyl, methyl, amino, dioxo, pyrrolidinyl, and carboxylic acid . These types of compounds are often used in the field of medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the amino group might be introduced through a nucleophilic substitution .Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex due to the presence of multiple functional groups. The benzyl and carboxylic acid groups are aromatic, meaning they contain a ring of atoms with delocalized electrons . The amino group is a basic functional group that contains a nitrogen atom .Chemical Reactions Analysis

The compound would likely participate in a variety of chemical reactions. For example, the amino group could engage in acid-base reactions, while the carboxylic acid group could participate in esterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like carboxylic acid and amino could make the compound soluble in water .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Structural Modification of Natural Products

Amino acids, such as the one in this compound, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Synthesis of Cross-Azo Compounds

This compound can be used as a reactant to synthesize cross-azo compounds . Cross-azo compounds have various applications in the field of dyes, pigments, and functional materials.

Cathepsin B Cleavable Dipeptide Linker

It can be used to synthesize a cathepsin B cleavable dipeptide linker . This has potential applications in the development of prodrugs and drug delivery systems.

Hydrogelators for Drug Delivery Applications

This compound can be used as a starting material to synthesize hydrogelators for drug delivery applications . Hydrogels have been extensively studied for controlled drug delivery due to their high water content, biocompatibility, and tunable physical properties.

Preparation of Folate

Para-aminobenzoic acid (PABA), a component of this compound, is used as a starting material for the preparation of folate , a crucial vitamin required for DNA synthesis and replication .

Synthesis of Anti-depressant Molecules

This compound can potentially be used in the synthesis of anti-depressant molecules . The development of new anti-depressants is a critical area of pharmaceutical research.

Preparation of Sweeteners

Amino acids, such as the one in this compound, are used as the main raw material of the sweetener aspartame . Aspartame is a low-calorie sweetener used in a variety of low and reduced-calorie foods and beverages.

Wirkmechanismus

Target of Action

The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine .

Mode of Action

PRL-8-53 potentiates dopamine while partially inhibiting serotonin . This suggests that it may enhance the activity of dopamine, a neurotransmitter associated with reward and motivation, while reducing the activity of serotonin, another neurotransmitter involved in mood regulation .

Biochemical Pathways

Its potential cholinergic properties suggest that it may influence the cholinergic system, which plays a key role in memory and learning .

Pharmacokinetics

In the only human trial of PRL-8-53 to date, a 5 mg dose of the drug was administered orally 2–2.5 hours before study tasks .

Result of Action

In the human trial, PRL-8-53 showed a hypermnesic effect, improving recollection in healthy volunteers . Poor performers showed an 87.5-105% increase in recollection, while older subjects experienced an average 108-152% improvement .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-20(12-13-5-3-2-4-6-13)16-11-17(22)21(18(16)23)15-9-7-14(8-10-15)19(24)25/h2-10,16H,11-12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAODXZCLXFABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)

![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)

![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)

![7-benzoyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)

![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)

![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)